molecular formula C21H16N4O2S2 B14983905 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Cat. No.: B14983905
M. Wt: 420.5 g/mol
InChI Key: NEYHBZZQUHBOOF-UHFFFAOYSA-N
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Description

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzothiophene core, a cyano group, and a furan ring

Preparation Methods

The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources.

    Attachment of the Furan Ring: This can be done through coupling reactions, such as Suzuki or Stille coupling.

    Final Assembly: The final step involves the formation of the acetamide linkage, which can be achieved through amide bond formation reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The cyano and furan groups can participate in nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[3-CYANO-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDE can be compared with similar compounds such as:

    Benzothiophene Derivatives: These compounds share the benzothiophene core but may have different substituents.

    Cyano-Substituted Compounds: These compounds have cyano groups but different core structures.

    Furan-Containing Compounds: These compounds contain furan rings but may have different functional groups.

Properties

Molecular Formula

C21H16N4O2S2

Molecular Weight

420.5 g/mol

IUPAC Name

2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

InChI

InChI=1S/C21H16N4O2S2/c22-10-13-7-8-16(17-5-3-9-27-17)24-20(13)28-12-19(26)25-21-15(11-23)14-4-1-2-6-18(14)29-21/h3,5,7-9H,1-2,4,6,12H2,(H,25,26)

InChI Key

NEYHBZZQUHBOOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=CO4)C#N)C#N

Origin of Product

United States

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